molecular formula C12H11NO5 B3508410 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione CAS No. 38973-41-0

6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione

Cat. No. B3508410
CAS RN: 38973-41-0
M. Wt: 249.22 g/mol
InChI Key: AKOGVJUSAFGQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione, also known as Menadione or Vitamin K3, is an important synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is structurally similar to Vitamin K, and it has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione is complex and not fully understood. It has been shown to induce oxidative stress in cells through the generation of reactive oxygen species (ROS). ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been shown to activate the mitochondrial pathway of apoptosis, leading to programmed cell death.
Biochemical and Physiological Effects
6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has a variety of biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cells, leading to apoptosis. 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. In addition, 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to improve the function of the cardiovascular system and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has several advantages for lab experiments. It is a stable and relatively inexpensive compound that is easy to synthesize. 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can induce oxidative stress and apoptosis in cells, making it a useful tool for studying the effects of ROS on cellular function. However, 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as pH and the presence of other compounds.

Future Directions

There are several future directions for research on 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione. One area of interest is the development of new compounds that are structurally similar to 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione but have improved efficacy and safety profiles. Another area of interest is the use of 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione in combination with other compounds to enhance its effects or to reduce its toxicity. Finally, further research is needed to fully understand the mechanisms of action of 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione and its potential applications in the treatment of various diseases.

Scientific Research Applications

6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been extensively used in scientific research due to its ability to induce oxidative stress and apoptosis in cells. It has been used as a model compound to study the mechanisms of action of other quinones and to explore the role of oxidative stress in various disease processes. 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been used to study the effects of antioxidants and other compounds on cellular function.

properties

IUPAC Name

6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-13-11(15)7-5-9(18-3)8(17-2)4-6(7)10(14)12(13)16/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOGVJUSAFGQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC(=C(C=C2C(=O)C1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506042
Record name 6,7-Dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

CAS RN

38973-41-0
Record name 6,7-Dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural features can influence the intermolecular interactions of molecules with the formula C12H11NO5?

A1: Research on compounds like 3-phthalimidoperoxypropanoic acid and 4-phthalimidoperoxybutanoic acid (both C11H9NO5) highlights the role of hydrogen bonding. In these structures, the peracid proton interacts with the phthalimido carbonyl oxygen, forming chains. [] This suggests that the presence and positioning of hydrogen bond donors and acceptors within a C12H11NO5 molecule can significantly influence its packing and interactions in the solid state.

Q2: Can you provide an example of how spectroscopic data can help characterize a C12H11NO5 compound?

A2: Absolutely. In the study of a degradation product from the auromomycin chromophore, researchers used a combination of mass spectrometry, UV, IR, and NMR to elucidate the structure of a C12H11NO5 compound. [] For instance, the 1H NMR spectrum revealed key structural features, such as two methoxy groups, a vinyl methylene, aromatic methines, and an NH-proton. These spectroscopic techniques, when used together, provide a powerful toolkit for identifying and characterizing compounds with the C12H11NO5 formula.

Q3: Do the papers provide any information about how modifications to the C12H11NO5 structure might affect its biological activity?

A3: While the provided research doesn't directly address the biological activity of 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione or its derivatives, one study does mention a degradation product of the auromomycin chromophore (C12H11NO5) that exhibited no biological activity. [] This finding suggests that structural modifications to the core C12H11NO5 framework can significantly impact biological activity. Further research would be needed to explore the structure-activity relationships of this specific compound.

Q4: Are there any computational chemistry methods mentioned in the papers that could be applied to study 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione?

A4: Yes, the research on (N-salicylidene-D,L-glutamato) (2-methylimidazole)copper(II) mentions the use of the B3LYP method to investigate the electronic structure of the compound. [] This density functional theory (DFT) method could potentially be employed to study the electronic properties, reactivity, and other characteristics of 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione.

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